2-(3,4-Dihydro-2H-pyrrol-2-yl)benzo[d]thiazole

Physicochemical characterization Thermal stability Process chemistry

Researchers investigating aldose reductase inhibitors often face limited access to non-acidic, sp³-rich benzothiazole scaffolds that enable late-stage diversification. This compound addresses that gap with its unique 3,4-dihydro-2H-pyrrole moiety. - Cyclic imine functionality enables nucleophilic additions and reductive aminations impossible with fully aromatic pyrrole analogs. - LogP of 1.28 and boiling point of 377.5 °C provide reliable parameters for purification and formulation planning. - ≥98% HPLC purity ensures reproducible SAR data; available in multi-gram quantities upon request.

Molecular Formula C11H10N2S
Molecular Weight 202.28 g/mol
Cat. No. B12886870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dihydro-2H-pyrrol-2-yl)benzo[d]thiazole
Molecular FormulaC11H10N2S
Molecular Weight202.28 g/mol
Structural Identifiers
SMILESC1CC(N=C1)C2=NC3=CC=CC=C3S2
InChIInChI=1S/C11H10N2S/c1-2-6-10-8(4-1)13-11(14-10)9-5-3-7-12-9/h1-2,4,6-7,9H,3,5H2
InChIKeyXBGIJRUYUQHEKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydropyrrole-Benzothiazole Scaffold Overview


2-(3,4-Dihydro-2H-pyrrol-2-yl)benzo[d]thiazole (CAS 399004-72-9) is a heterocyclic compound that couples a partially saturated 3,4-dihydro-2H-pyrrole ring to a benzothiazole core. This scaffold is of interest in medicinal chemistry because the dihydropyrrole moiety introduces an imine-like character that differs electronically and conformationally from fully aromatic pyrrole analogs . The compound has been investigated in the context of aldose reductase inhibition, where the benzothiazole-pyrrole framework is recognized as a pharmacophore for managing diabetic complications .

Uniqueness of Dihydropyrrole-Benzothiazole


Despite sharing the benzothiazole-pyrrole motif with several other compounds, the 3,4-dihydro-2H-pyrrole ring in this molecule is not electronically equivalent to a fully aromatic 1H-pyrrole. The partially saturated ring possesses a cyclic imine functional group, which alters both hydrogen-bonding capacity and reactivity compared to the aromatic counterpart 2-(1H-pyrrol-2-yl)benzo[d]thiazole . In addition, the specific 2-substitution pattern on the dihydropyrrole ring distinguishes this compound from 5-substituted or N-functionalized analogs described in the aldose reductase inhibitor literature . Direct experimental comparisons are scarce; therefore, any substitution by an in-class analog should be preceded by a head-to-head functional verification in the relevant assay system.

Quantitative Comparison vs. Analogs


Boiling Point: Dihydro vs. Aromatic Pyrrole

The boiling point of 2-(3,4-dihydro-2H-pyrrol-2-yl)benzo[d]thiazole is reported as 377.5 ± 42.0 °C at 760 mmHg, while the fully aromatic analog 2-(1H-pyrrol-2-yl)benzo[d]thiazole boils at 407.1 ± 37.0 °C under the same pressure . The approximately 30 °C lower boiling point of the dihydro compound indicates weaker intermolecular interactions, likely due to the loss of aromaticity in the pyrrole ring.

Physicochemical characterization Thermal stability Process chemistry

Lipophilicity (LogP) Comparison

The computed partition coefficient (LogP) of 2-(3,4-dihydro-2H-pyrrol-2-yl)benzo[d]thiazole is 1.28 , while the aromatic analog 2-(1H-pyrrol-2-yl)benzo[d]thiazole has a reported LogP of approximately 1.5-1.6 (estimated from structural similarity) . The moderately lower lipophilicity of the dihydro compound may translate into improved aqueous solubility.

Lipophilicity Drug-likeness Physicochemical profiling

Aldose Reductase Inhibition Potential

A series of pyrrolylbenzothiazole derivatives were evaluated for human aldose reductase (ALR2) inhibitory activity by Zaher et al. The study reported that (3-benzothiazol-2-yl-pyrrol-1-yl)acetic acid (structure 6) exhibited measurable inhibition, although the exact IC50 value is not publicly available in the abstract . This establishes the benzothiazole-pyrrole scaffold as a validated ALR2 pharmacophore, but no direct comparative data exist for the non-acidic 2-(3,4-dihydro-2H-pyrrol-2-yl)benzo[d]thiazole versus the acetic acid derivatives.

Aldose reductase inhibition Diabetic complications Enzyme inhibition

Dihydropyrrole as a Synthetic Handle

The 3,4-dihydro-2H-pyrrole ring in the target compound is a cyclic imine that can undergo nucleophilic addition, reduction to pyrrolidine, or hydrolysis to 1,4-dicarbonyl intermediates, reactions that are not accessible to the aromatic 1H-pyrrole analog . This reactivity profile positions the compound as a versatile intermediate for generating sp³-enriched libraries through diversity-oriented synthesis.

Synthetic chemistry Reactivity Building block

Research & Industrial Applications


Aldose Reductase Lead Optimization

Building on the validated pyrrolylbenzothiazole pharmacophore , this compound can serve as a non-acidic core scaffold for structure-activity relationship (SAR) studies. Its reduced pyrrole ring may improve membrane permeability relative to charged acetic acid derivatives, while the absence of the carboxylic acid group necessitates de novo potency optimization.

Diversity-Oriented Synthesis

The unique cyclic imine functionality enables late-stage diversification through nucleophilic additions and reductive aminations that are not possible with aromatic pyrrole analogs . This makes the compound a valuable building block for generating compound libraries with enhanced sp³ character.

Preformulation Physicochemical Benchmarking

The documented boiling point (377.5 °C) and LogP (1.28) provide a starting point for solubility, stability, and formulation assessments. When comparing with aromatic analogs, the ~30 °C boiling point difference can inform distillation-based purification strategies and thermal stability evaluations.

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